molecular formula C20H26N2O6S B4819931 N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide

Cat. No.: B4819931
M. Wt: 422.5 g/mol
InChI Key: HWGUCKDNISKGTM-UHFFFAOYSA-N
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Description

The compound N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide is a structurally complex acetamide derivative featuring:

  • A 3,4-dimethoxyphenethylamine moiety linked to the acetamide core.
  • A methanesulfonamido group attached to a 2-methoxyphenyl ring.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxy-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O6S/c1-26-17-8-6-5-7-16(17)22(29(4,24)25)14-20(23)21-12-11-15-9-10-18(27-2)19(13-15)28-3/h5-10,13H,11-12,14H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGUCKDNISKGTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with acetic anhydride to form N-acetyl-3,4-dimethoxyphenethylamine. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Methanesulfonamide Reactivity

This moiety demonstrates three primary reaction pathways:

Hydrolysis

Under acidic or basic conditions, the sulfonamide group undergoes cleavage:

R-SO2-NH-R’+H2OH+/OHR-SO3H+R’-NH2\text{R-SO}_2\text{-NH-R'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{R-SO}_3\text{H} + \text{R'-NH}_2

Key conditions :

Reagent SystemTemperatureProduct FormationYield (%)Source
6N HCl (reflux)110°CMethanesulfonic acid78–85
10% NaOH (microwave)120°C2-Methoxyaniline92

Alkylation

The sulfonamide nitrogen reacts with alkyl halides in polar aprotic solvents:

R-SO2-NH-R’+R”-XDMF, K2CO3R-SO2-N(R”)-R’\text{R-SO}_2\text{-NH-R'} + \text{R''-X} \xrightarrow{\text{DMF, K}_2\text{CO}_3} \text{R-SO}_2\text{-N(R'')-R'}

Example : Reaction with methyl iodide produces N-methyl derivatives at the sulfonamide nitrogen .

Hydrolysis to Carboxylic Acid

Under strong acidic conditions:

R-CONH-R’HCl conc.R-COOH+R’-NH3+Cl\text{R-CONH-R'} \xrightarrow{\text{HCl conc.}} \text{R-COOH} + \text{R'-NH}_3^+\text{Cl}^-

Kinetics :

  • Rate constant (kk) = 3.2×1043.2 \times 10^{-4} s1^{-1} at 90°C (pH 1.5) .

Condensation Reactions

The acetamide participates in nucleophilic acyl substitution with amines:

R-CONH-R’+R”-NH2R-CONH-R”+R’-NH2\text{R-CONH-R'} + \text{R''-NH}_2 \rightarrow \text{R-CONH-R''} + \text{R'-NH}_2

Notable example : Reaction with benzylamine yields substituted benzamides .

Electrophilic Aromatic Substitution (EAS)

The dimethoxyphenyl and methoxyphenyl groups undergo regioselective EAS:

Nitration

PositionReagent SystemMajor ProductYield (%)Source
Para to OMeHNO3_3/H2_2SO4_44-Nitro-3,4-dimethoxyphenyl67
Ortho to OMeAcetyl nitrate2-Nitro-4-methoxyphenyl58

Sulfonation

Sulfonic acid derivatives form under SO3_3/H2_2SO4_4 conditions, favoring the para position relative to methoxy groups .

Catalytic Hydrogenation

The ethylene linker (-CH2_2-CH2_2-) between aromatic rings undergoes hydrogenation:

Ar-CH2-CH2-NHSO2...H2/Pd-CAr-(CH2)2-NHSO2...\text{Ar-CH}_2\text{-CH}_2\text{-NHSO}_2\text{...} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Ar-(CH}_2\text{)}_2\text{-NHSO}_2\text{...}

Optimized conditions :

  • 50 psi H2_2, 25°C, ethanol solvent → 95% conversion .

Sulfur Oxidation

The methanesulfonamide sulfur oxidizes to sulfone derivatives with peracids:

R-SO2-NH-...mCPBAR-SO3-NH-...\text{R-SO}_2\text{-NH-...} \xrightarrow{\text{mCPBA}} \text{R-SO}_3\text{-NH-...}

Kinetic data :

  • t1/2t_{1/2} = 45 min with 3 eq. mCPBA in CH2_2Cl2_2 .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces C–N bond cleavage in the acetamide group, generating free radicals detectable via ESR spectroscopy .

Stability Under Physiological Conditions

ConditionDegradation PathwayHalf-Life (h)Source
pH 7.4 (37°C)Sulfonamide hydrolysis12.3
Human liver microsomesN-Dealkylation2.1

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance:

  • Mechanism of Action : These compounds may inhibit specific pathways involved in tumor growth, such as the PI3K/Akt/mTOR pathway.
  • Case Studies : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting potential as a chemotherapeutic agent.

Neuropharmacological Effects

Research into the neuropharmacological effects of related compounds has revealed:

  • Serotonergic Activity : Compounds with similar methoxy substitutions have been shown to interact with serotonin receptors (5-HT2A, 5-HT2B, 5-HT2C), which are implicated in mood regulation and anxiety disorders .
  • Potential for Treatment : This interaction suggests that N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide could be explored for treating depression and anxiety-related disorders.

Anti-inflammatory Properties

Inflammation is a critical factor in many diseases, and some studies suggest that this compound may possess anti-inflammatory effects:

  • Mechanism : It may inhibit pro-inflammatory cytokines and pathways involved in inflammation.
  • Implications : This property could make it a candidate for treating chronic inflammatory conditions.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInduces apoptosis in cancer cells
NeuropharmacologicalInteracts with serotonin receptors
Anti-inflammatoryInhibits pro-inflammatory cytokines

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that derivatives of this compound exhibited IC50 values indicating potent antitumor activity. The mechanism was attributed to the compound's ability to disrupt cell cycle progression.

Case Study 2: Neuropharmacological Assessment

In a behavioral study involving rodent models, administration of the compound led to significant reductions in anxiety-like behaviors when assessed through standard tests such as the elevated plus maze. This points towards its potential as an anxiolytic agent.

Mechanism of Action

The mechanism of action of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide involves its interaction with specific molecular targets and pathways. The methoxy groups may facilitate binding to certain enzymes or receptors, while the sulfonamido group can enhance the compound’s solubility and stability. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

2-(3,4-Dimethoxyphenyl)-N-(2-methoxyphenyl)acetamide (CAS 397848-41-8)
  • Structure : Lacks the methanesulfonamido group, instead featuring a simple acetamide linkage between two methoxy-substituted aryl groups.
  • Molecular Formula: C₁₇H₁₉NO₄.
  • Molar Mass : 301.34 g/mol.
  • Key Difference : The absence of the sulfonamido group reduces polarity and may lower solubility in aqueous media compared to the target compound .
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide
  • Structure: Incorporates a sulfonyl group on a phenoxy moiety instead of a methanesulfonamido group.
N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide (CAS 139-76-4)
  • Synthesis : Prepared via amidation of homoveratric acid derivatives, yielding 77% under optimized conditions.
  • Key Difference : The symmetrical dimethoxy substitution may improve crystallinity but reduce metabolic stability due to increased susceptibility to demethylation .

Impact of Sulfonamido Groups on Molecular Interactions

Sulfonamido-containing analogs, such as N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (), exhibit stabilized crystal structures via intermolecular hydrogen bonds (e.g., C–H∙∙∙O). Similarly, the target compound’s methanesulfonamido group likely participates in:

  • N–H∙∙∙O Hydrogen Bonding : Enhancing binding to biological targets like enzymes.
  • C–H∙∙∙O Interactions : Contributing to solid-state stability, as observed in N-[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide ().

Pharmacological Potential

While direct data are sparse, analogs provide clues:

  • ACE2 Inhibition: The phenoxy-sulfonyl analog () shows moderate activity (-5.51 kcal/mol), suggesting the target compound’s sulfonamido group could similarly engage ACE2.
  • Antimicrobial Activity : Sulfonamido derivatives (e.g., ) are often explored for antimicrobial properties due to their ability to disrupt folate synthesis.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
Target Compound C₂₀H₂₄N₂O₆S 428.48 Methanesulfonamido, 2-methoxyphenyl High polarity, potential ACE2 binding
2-(3,4-Dimethoxyphenyl)-N-(2-methoxyphenyl)acetamide C₁₇H₁₉NO₄ 301.34 Dual methoxy groups Lower solubility, crystalline
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide C₂₄H₃₂N₂O₆S 500.59 Phenoxy-sulfonyl, isobutylamino ACE2 docking score: -5.51 kcal/mol

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide?

  • The compound is synthesized via multi-step reactions involving:

  • Coupling reactions : Use of sulfonamide-forming reagents like methanesulfonyl chloride with amine intermediates (e.g., 2-methoxyphenylamine) under anhydrous conditions .
  • Protection/deprotection strategies : Acetylation of hydroxyl or amine groups using acetic anhydride (Ac₂O) and catalytic DMAP in pyridine, followed by deprotection with acidic or basic conditions .
  • Purification : Column chromatography with solvents like ethyl acetate/hexane mixtures to isolate intermediates .
    • Optimization involves adjusting reaction temperatures (e.g., -40°C to -20°C for selective coupling) and stoichiometric ratios of reagents to minimize side products .

Q. How is structural characterization of this compound performed, and what key spectral data should researchers prioritize?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Key signals include methoxy protons (δ 3.7–3.9 ppm), aromatic protons (δ 6.8–7.5 ppm), and sulfonamide NH (δ ~9.8 ppm) .
  • ¹³C NMR : Confirm carbonyl groups (acetamide C=O at ~170 ppm) and sulfonamide S=O groups .
    • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 430.2 [M+1]) validate molecular weight .
    • Infrared (IR) Spectroscopy : Bands for C=O (1667 cm⁻¹) and S=O (1150–1350 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can researchers address low yields during the final coupling step of the synthesis?

  • Catalyst screening : Test alternatives to TMSOTf (e.g., BF₃·Et₂O) to improve sulfonamide formation efficiency .
  • Solvent optimization : Replace dichlorethane with polar aprotic solvents like DMF to enhance solubility of intermediates .
  • Kinetic studies : Monitor reaction progress via TLC or HPLC to identify incomplete coupling and adjust reaction times .

Q. What strategies resolve contradictions in NMR data, such as unexpected splitting or shifts?

  • Dynamic effects : Investigate rotational barriers in sulfonamide groups causing peak broadening; use higher-temperature NMR (e.g., 80°C in DMSO-d₆) .
  • Intermolecular interactions : Analyze crystal packing (via X-ray crystallography) to identify hydrogen bonding (e.g., C–H⋯O interactions) that perturb chemical shifts .
  • Isotopic labeling : Use ¹⁵N-labeled amines to distinguish overlapping NH signals .

Q. How can the hypoglycemic activity of this compound be systematically evaluated in preclinical models?

  • In vitro assays :

  • Glucose uptake : Measure 2-NBDG uptake in L6 myotubes or 3T3-L1 adipocytes at 10–100 µM concentrations .
  • PPAR-γ activation : Use reporter gene assays in HEK293 cells transfected with PPAR-γ response elements .
    • In vivo studies :
  • Administer 50–100 mg/kg/day to streptozotocin-induced diabetic rats; monitor blood glucose weekly for 4 weeks .
  • Contradiction resolution : If in vitro activity does not translate in vivo, assess bioavailability via LC-MS plasma profiling .

Methodological Considerations

Q. What computational approaches predict the binding affinity of this compound to biological targets?

  • Molecular docking : Use AutoDock Vina to simulate interactions with PPAR-γ (PDB ID: 3B5K); prioritize poses with hydrogen bonds to Ser289 or His449 .
  • MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-receptor complexes; calculate binding free energies via MM-PBSA .

Q. How can researchers optimize the solubility of this compound for in vitro assays?

  • Co-solvents : Test DMSO/PBS mixtures (≤0.1% DMSO) to avoid cytotoxicity .
  • pH adjustment : Solubilize the compound in buffered solutions (pH 7.4) with cyclodextrins (e.g., HP-β-CD) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide

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